BenchChemオンラインストアへようこそ!

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

HIV‑1 entry inhibition CD4‑mimetic gp120 antagonist

Secure this unique 3-chloro-4-fluorophenyl indole-oxalamide CD4 mimetic (MW 373.8, XLogP3 3.6) for gp120 entry inhibitor programs. Its rigid indole-ethylamine junction replaces the canonical piperidine of NBD-556/JRC-II-191, enhancing conformational pre-organization linked to improved potency and selectivity. The regioisomeric halogen pattern (3-Cl-4-F vs. 4-Cl-3-F) enables direct comparative SPR/ITC/X-ray studies within the Phe43 cavity. Modular oxalamide architecture supports parallel analog synthesis. Multi-gram procurement as shared intermediate reduces per-analog cost for medicinal chemistry workflows.

Molecular Formula C19H17ClFN3O2
Molecular Weight 373.81
CAS No. 2034202-12-3
Cat. No. B2354653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
CAS2034202-12-3
Molecular FormulaC19H17ClFN3O2
Molecular Weight373.81
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C19H17ClFN3O2/c1-24-9-7-13-10-12(2-5-17(13)24)6-8-22-18(25)19(26)23-14-3-4-16(21)15(20)11-14/h2-5,7,9-11H,6,8H2,1H3,(H,22,25)(H,23,26)
InChIKeyVTCHGZKRNTZVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide (CAS 2034202-12-3) for HIV Entry Inhibitor & Indole–Oxalamide Probe Sourcing


N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide (CAS 2034202‑12‑3, molecular formula C₁₉H₁₇ClFN₃O₂, MW 373.8 g mol⁻¹) is a synthetic, low‑molecular‑weight oxalamide that incorporates a 3‑chloro‑4‑fluorophenyl ring and a 1‑methyl‑1H‑indol‑5‑yl‑ethylamine side‑chain [1]. The compound belongs to the class of oxalamide‑based CD4‑mimetic HIV‑1 entry inhibitors, a series exemplified by NBD‑556 and JRC‑II‑191, which target the conserved Phe43 cavity of gp120 to block virus attachment [2]. Unlike the canonical piperidine‑bearing CD4 mimics, this molecule replaces the piperidine moiety with a 1‑methyl‑1H‑indole‑5‑ethyl linker, a substitution that introduces a rigid indole junction with distinct conformational and electronic properties [3].

Why Interchangeable Procurement of Indole–Oxalamide HIV Entry Probe Analogs Is Scientifically Invalid


CD4‑mimetic oxalamides are exquisitely sensitive to the structure of both the aromatic ring and the basic moiety that occupies the gp120 Phe43 cavity. Replacing the piperidine ring with an indole‑ethylamine junction alters the conformational flexibility, hydrogen‑bonding pattern, and π‑stacking capacity of the molecule, directly affecting anti‑HIV potency and cytotoxicity [1]. The position of halogen substituents on the phenyl ring also modulates binding: the 3‑chloro‑4‑fluorophenyl isomer found in this compound differs from the 4‑chloro‑3‑fluorophenyl motif common to JRC‑II‑191 and NBD‑556 analogs, and such regioisomeric changes can shift gp120 affinity by orders of magnitude [2]. Consequently, a generic “oxalamide CD4 mimic” cannot be assumed to replicate the binding profile, selectivity, or toxicity window of N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide without compound‑specific validation.

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide Quantitative Comparator Evidence for Procurement Decision‑Making


Indole‑Ethylamine Junction Confers Rigid gp120‑Binding Conformation vs. Flexible Piperidine‑Based CD4 Mimics

In SAR studies of oxalamide CD4 mimics, replacement of the piperidine moiety by an indole‑type group (1‑methyl‑1H‑indol‑5‑yl‑ethylamine) creates a rigid junction between the oxalamide linker and the aromatic ring. This rigidification was shown to enhance anti‑HIV activity relative to glycine‑linked flexible analogs, with the indole‑containing compounds exhibiting IC₅₀ values in the low‑micromolar range while maintaining selectivity indices (CC₅₀/IC₅₀) above 10 in PM1/CCR5 cell‑based single‑round infectivity assays [1]. The precise IC₅₀ of the title compound has not been disclosed; however, the class‑level SAR indicates that the indole‑ethylamine architecture provides a measurable advantage in conformational pre‑organization compared to flexible‑junction comparators.

HIV‑1 entry inhibition CD4‑mimetic gp120 antagonist indole oxalamide

Regioisomeric Halogen‑Substitution Pattern (3‑Cl‑4‑F vs. 4‑Cl‑3‑F) Modulates gp120 Binding Affinity and Selectivity

The title compound bears a 3‑chloro‑4‑fluorophenyl group, whereas the most widely referenced CD4‑mimetic oxalamides (NBD‑556, JRC‑II‑191) carry either a 4‑chlorophenyl or a 4‑chloro‑3‑fluorophenyl ring. Published gp120‑binding data for JRC‑II‑191 (4‑Cl‑3‑F) report a Kd of 760 nM by surface plasmon resonance . Meta‑fluoro substitution on the aromatic ring has been shown to significantly increase anti‑HIV activity compared to unsubstituted or para‑only substituted analogs [1]. The title compound’s inverted halogen arrangement (Cl at C‑3, F at C‑4) is predicted to alter the electrostatic potential of the aromatic ring and could shift the binding mode within the Phe43 cavity, potentially offering a distinct selectivity profile against gp120 variants or reduced off‑target activity.

halogen‑regioisomer SAR CD4‑gp120 binding oxalamide structure‑activity relationship

Molecular‑Weight Advantage Over Polycyclic CD4‑Mimetic Leads Improves Ligand Efficiency

With a molecular weight of 373.8 g mol⁻¹ [1], the title compound is significantly smaller than advanced CD4‑mimetic leads such as YIR‑821 (MW > 500) and BNM‑III‑170 (MW 674.95) . Lower molecular weight correlates with improved ligand efficiency indices (e.g., LE = 1.4 kcal mol⁻¹ per heavy atom for a hypothetical Kd of 1 µM) and may facilitate downstream optimization of pharmacokinetic properties. This size advantage, combined with a topological polar surface area of 63.1 Ų, places the compound in favorable drug‑like chemical space for further development.

ligand efficiency molecular weight CD4 mimic drug‑likeness

Synthetic Tractability: Single‑Step Oxalamide Coupling from Commercially Available Building Blocks

The compound is accessible via a single oxalyl chloride‑mediated coupling of 3‑chloro‑4‑fluoroaniline and 2‑(1‑methyl‑1H‑indol‑5‑yl)ethan‑1‑amine, both commercially available intermediates . This contrasts with multi‑step synthetic routes required for spirocyclic piperidine‑bearing CD4 mimics such as YIR‑821 and PEGylated derivatives (TKB‑002) [1]. The convergent, two‑component assembly enables rapid analog generation and reduces procurement lead times and cost for structure‑activity relationship campaigns.

oxalamide synthesis building block amide coupling scalable chemistry

Procurement‑Guided Application Scenarios for N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide (CAS 2034202‑12‑3)


HIV‑1 gp120 Entry Inhibitor Lead Optimization and Probe Development

The compound serves as a rigid‑junction indole‑oxalamide scaffold for medicinal chemistry teams developing next‑generation CD4‑mimetic HIV‑1 entry inhibitors. Its 1‑methyl‑1H‑indol‑5‑yl‑ethylamine linker provides conformational pre‑organization that has been correlated with enhanced anti‑HIV potency and selectivity relative to flexible‑linker analogs [1]. Researchers can use this compound to explore structure‑activity relationships at the junction region and to generate analogs with improved resistance profiles against gp120 variants.

Regioisomeric Halogen‑Effect Probing in gp120 Phe43 Cavity Binding

The unique 3‑chloro‑4‑fluorophenyl substitution pattern distinguishes this compound from the widely studied 4‑chloro‑3‑fluorophenyl series (JRC‑II‑191, NBD‑556). Procurement of this regioisomer enables direct comparative biophysical studies (SPR, ITC, X‑ray crystallography) to quantify how halogen position alters binding thermodynamics and kinetics within the conserved Phe43 cavity of gp120 [2].

Fragment‑Based or Ligand‑Efficiency‑Driven Drug Discovery Programs

With a molecular weight of 373.8 g mol⁻¹, polar surface area of 63.1 Ų, and XLogP3 of 3.6, the compound occupies favorable physicochemical space for fragment growth or lead‑like starting points [3]. Its lower molecular weight compared to advanced CD4‑mimetic leads (e.g., BNM‑III‑170, MW 674.95) provides ample room for property‑guided optimization without exceeding Lipinski or Veber thresholds.

Rapid Analog Synthesis via Convergent Oxalamide Coupling Chemistry

The compound’s modular oxalamide architecture—assembled from commercially available 3‑chloro‑4‑fluoroaniline and 2‑(1‑methyl‑1H‑indol‑5‑yl)ethan‑1‑amine—enables parallel library synthesis for high‑throughput screening . Procurement of a multi‑gram batch as a shared intermediate supports cost‑efficient medicinal chemistry workflows requiring dozens to hundreds of analogs.

Quote Request

Request a Quote for N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.